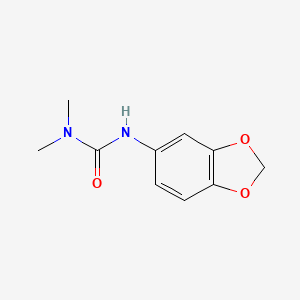![molecular formula C17H18N2O5S B4195444 methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4195444.png)
methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate
説明
Methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate, also known as MSAB, is a synthetic compound used in scientific research. It is a potent inhibitor of the enzyme HDAC6, which plays a crucial role in the regulation of gene expression and protein degradation. In recent years, MSAB has gained attention for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
作用機序
Methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate exerts its biological effects by inhibiting HDAC6, a class II histone deacetylase that regulates the acetylation status of various proteins involved in cell signaling and protein degradation. By inhibiting HDAC6, this compound increases the acetylation of tubulin, a protein involved in the formation of microtubules that are essential for cell division and migration. This leads to the disruption of the microtubule network, which in turn triggers cell cycle arrest and apoptosis in cancer cells. Additionally, this compound inhibits the aggresome pathway, a cellular mechanism that clears misfolded proteins by sequestering them into aggresomes. This leads to the accumulation of toxic proteins, which in turn triggers cell death in cancer cells and protects neurons from protein misfolding and aggregation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including:
- Induction of cell cycle arrest and apoptosis in cancer cells
- Inhibition of tumor growth and metastasis
- Sensitization of cancer cells to chemotherapy and radiation therapy
- Improvement of cognitive function in models of neurodegenerative diseases
- Reduction of neuroinflammation in models of neurodegenerative diseases
- Reduction of inflammation and tissue damage in models of inflammatory bowel disease and rheumatoid arthritis
- Disruption of the microtubule network and inhibition of the aggresome pathway
実験室実験の利点と制限
Methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate has several advantages for lab experiments, including its high potency and selectivity for HDAC6, its ability to penetrate the blood-brain barrier, and its low toxicity in normal cells. However, this compound also has some limitations, including its poor solubility in aqueous solutions, its instability in physiological conditions, and its potential off-target effects on other HDAC isoforms.
将来の方向性
There are several future directions for methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate research, including:
- Optimization of this compound analogs with improved potency, solubility, and stability
- Investigation of this compound in combination with other anticancer agents to enhance its efficacy and reduce toxicity
- Identification of biomarkers for patient selection and monitoring of this compound therapy
- Investigation of this compound in other diseases, such as autoimmune disorders and viral infections
- Exploration of the role of HDAC6 in other cellular processes, such as autophagy and immune signaling.
科学的研究の応用
Methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential anticancer agent. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit tumor growth and metastasis, and sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been investigated for its neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where it has been shown to improve cognitive function and reduce neuroinflammation. Additionally, this compound has been studied for its anti-inflammatory properties in models of inflammatory bowel disease and rheumatoid arthritis, where it has been found to reduce inflammation and tissue damage.
特性
IUPAC Name |
methyl 3-[[2-(methanesulfonamido)benzoyl]amino]-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-11-12(17(21)24-2)8-6-10-14(11)18-16(20)13-7-4-5-9-15(13)19-25(3,22)23/h4-10,19H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWLKUGZIJLZCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N~2~-(3-chloro-4-fluorophenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4195373.png)
![N-(5-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide](/img/structure/B4195376.png)

![4-({[(4-chlorobenzyl)sulfonyl]amino}methyl)benzenesulfonamide](/img/structure/B4195381.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[5-(propylthio)-1H-benzimidazol-2-yl]acetamide](/img/structure/B4195385.png)
![dispiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxane-2',3''-indol]-2''(1''H)-one](/img/structure/B4195394.png)
![4-methyl-N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide](/img/structure/B4195405.png)
![2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B4195419.png)
![N-benzyl-3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thio}-3-phenylpropanamide](/img/structure/B4195427.png)
![4-chloro-N-{2-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide](/img/structure/B4195430.png)

![methyl {4-[(tetrahydro-2-furanylcarbonyl)amino]phenoxy}acetate](/img/structure/B4195448.png)